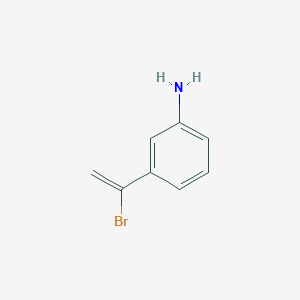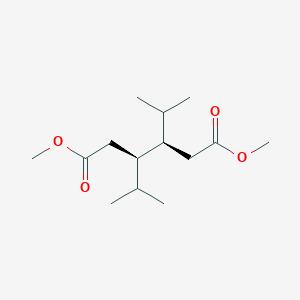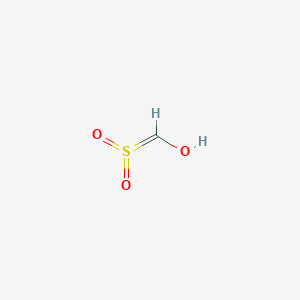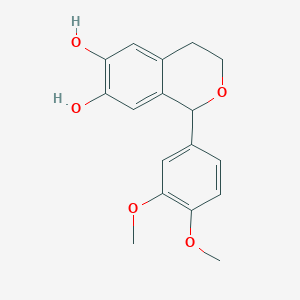![molecular formula C16H24N2O B14191983 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a methoxyphenyl group and a diazaspirodecane core makes this compound of particular interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane typically involves the construction of the spirocyclic framework followed by the introduction of the methoxyphenyl group. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to the active site of the target, while the spirocyclic core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones: These compounds share a similar spirocyclic core but differ in the substitution pattern and functional groups.
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones: These compounds have a larger spirocyclic framework and different biological activities.
Uniqueness
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane is unique due to the presence of the methoxyphenyl group, which imparts specific biological activities and enhances its potential as a pharmacological agent. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
9-[(4-methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C16H24N2O/c1-19-15-6-4-14(5-7-15)12-18-11-3-9-16(13-18)8-2-10-17-16/h4-7,17H,2-3,8-13H2,1H3 |
Clé InChI |
XMVWLYSTZABKHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCCC3(C2)CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)

![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)


